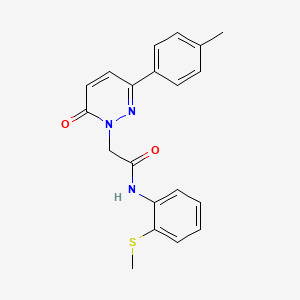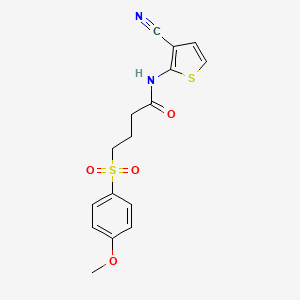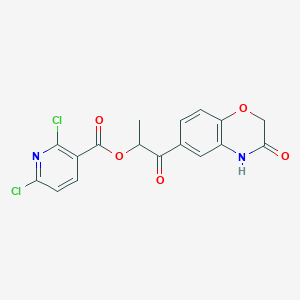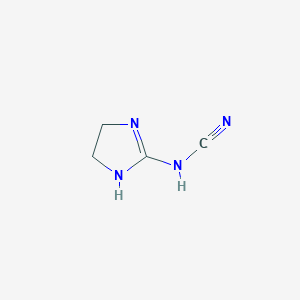
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide, also known as MPTAPA, is a novel compound that has been synthesized and studied for its potential scientific research applications. MPTAPA belongs to the pyridazinone class of compounds and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Rayes (2008) describes an efficient one-pot synthesis of methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates and dipeptides, starting from amino acid esters and azides, showcasing the chemical versatility of related compounds (S. E. Rayes, 2008).
- Ibrahim and Behbehani (2014) established a general synthesis route for pyridazin-3-one derivatives, emphasizing the utility of similar pyridazine-based compounds in organic chemistry (H. M. Ibrahim & H. Behbehani, 2014).
Pharmacological and Biological Activities
- Al-Afaleq and Abubshait (2001) synthesized novel pyrazolo[3,4-d]pyrimidines using similar pyridazine compounds, expecting them to possess significant chemical and pharmacological activities (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
- Hudkins et al. (2011) identified a pyridazin-3-one derivative as a potent histamine H3 receptor antagonist/inverse agonist, highlighting the potential of related compounds in treating cognitive disorders (R. Hudkins et al., 2011).
Synthesis of Other Bioactive Derivatives
- Yamada et al. (1981) explored the synthesis of pyridazine derivatives for their antiulcer properties, indicating the role of similar compounds in medicinal chemistry (T. Yamada et al., 1981).
- Doğruer and Şahin (2003) synthesized pyridazinones with analgesic and anti-inflammatory activities, showcasing the therapeutic potential of related compounds (D. Doğruer & M. Şahin, 2003).
Antitumor Activity
- El-Morsy, El-Sayed, and Abulkhair (2017) synthesized pyrazolo[3,4-d]pyrimidine derivatives, exhibiting mild to moderate antitumor activity against human breast adenocarcinoma cells (A. El-Morsy, Mohamed El-Sayed, & Hamada S. Abulkhair, 2017).
Coordination Complexes and Antioxidant Activity
- Chkirate et al. (2019) studied pyrazole-acetamide derivatives, including coordination complexes with potential antioxidant activity (K. Chkirate et al., 2019).
Applications in Inotropic Studies
- Takahashi, Talukder, and Endoh (2000) investigated the positive inotropic effect of a related pyridazin-3-yl derivative on canine ventricular myocardium (R. Takahashi, M. Talukder, & M. Endoh, 2000).
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-7-9-15(10-8-14)16-11-12-20(25)23(22-16)13-19(24)21-17-5-3-4-6-18(17)26-2/h3-12H,13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEQHMGTBDZZCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2358695.png)



![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2358701.png)
![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2358704.png)
![N-(benzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2358705.png)
![N-isopropyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2358707.png)

![2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide](/img/structure/B2358709.png)
![8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2358710.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2358711.png)
![3-cinnamyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358713.png)
